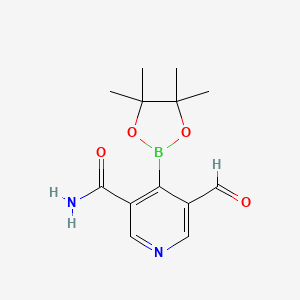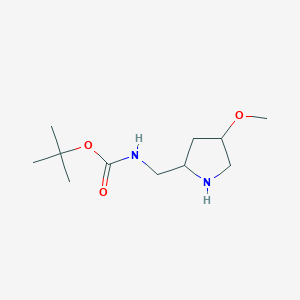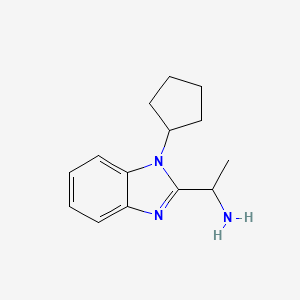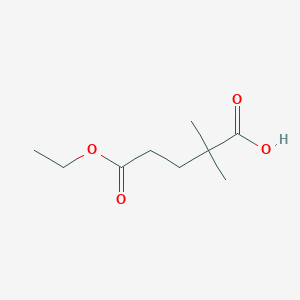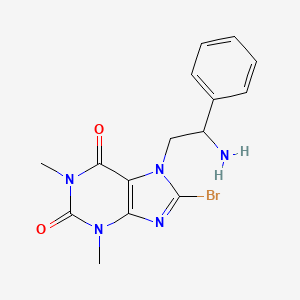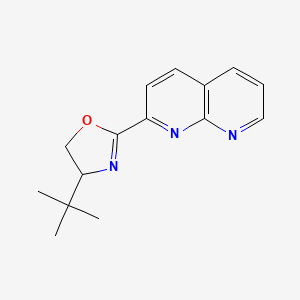
1-(4-Chloro-2-isobutoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-isobutoxyphenyl)ethanone is an organic compound with the molecular formula C12H15ClO2. This compound is characterized by the presence of a chloro group and an isobutoxy group attached to a phenyl ring, which is further connected to an ethanone moiety. It is a derivative of acetophenone and is used in various chemical and industrial applications.
Méthodes De Préparation
The synthesis of 1-(4-Chloro-2-isobutoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1-(4-hydroxyphenyl)ethanone with 1-bromo-2-chloroethane in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is typically carried out in acetone under reflux conditions for several hours, followed by purification through recrystallization from ethanol .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(4-Chloro-2-isobutoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like acetone or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include alcohols, carboxylic acids, and substituted phenyl derivatives .
Applications De Recherche Scientifique
1-(4-Chloro-2-isobutoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-2-isobutoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. For example, in the synthesis of ibuprofen, the compound undergoes electrocarboxylation, where it reacts with carbon dioxide in the presence of a silver cathode and ionic liquids. This reaction leads to the formation of 2-(4-isobutylphenyl)propanoic acid, the active ingredient in ibuprofen . The molecular targets and pathways involved in this process include the activation of carbon nucleophiles and the stabilization of reaction intermediates by ionic liquids.
Comparaison Avec Des Composés Similaires
1-(4-Chloro-2-isobutoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(2-chloro-4-isobutoxyphenyl)ethanone: This compound has a similar structure but with the chloro and isobutoxy groups in different positions on the phenyl ring.
1-(4-chlorophenyl)ethanone: This compound lacks the isobutoxy group, which significantly alters its chemical properties and applications.
Propriétés
Formule moléculaire |
C12H15ClO2 |
|---|---|
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
1-[4-chloro-2-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)7-15-12-6-10(13)4-5-11(12)9(3)14/h4-6,8H,7H2,1-3H3 |
Clé InChI |
KMPAEEVSAUQKIB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=CC(=C1)Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


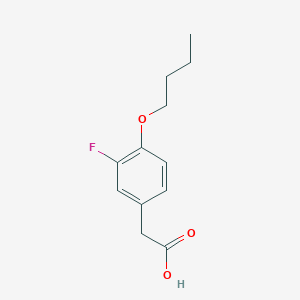
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide](/img/structure/B14778194.png)


![tert-butyl 7-bromo-4'-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14778204.png)
![tert-butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate](/img/structure/B14778208.png)

